molecular formula C17H10Cl3NO B2856036 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 856176-78-8

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B2856036
CAS No.: 856176-78-8
M. Wt: 350.62
InChI Key: ROCLWKZJODZHRV-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative known for its significant chemical and biological properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-2-(4-chlorophenyl)-8-methylquinoline with thionyl chloride. This reaction is carried out under reflux conditions, where the quinoline derivative is treated with thionyl chloride to form the carbonyl chloride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient cooling and heating systems to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of quinoline derivatives with various functional groups.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline amines.

Scientific Research Applications

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by targeting specific signaling pathways .

Properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCLWKZJODZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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